molecular formula C10H11FN2O3 B1466189 2-Fluoro-N-isopropyl-4-nitrobenzamide CAS No. 927209-10-7

2-Fluoro-N-isopropyl-4-nitrobenzamide

Cat. No.: B1466189
CAS No.: 927209-10-7
M. Wt: 226.2 g/mol
InChI Key: GGQMFEGCXQBIAF-UHFFFAOYSA-N
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Description

2-Fluoro-N-isopropyl-4-nitrobenzamide is a specialized benzamide derivative designed for use as a key chemical intermediate in advanced research and development. This compound integrates a fluorine atom and a nitro group on the benzamide ring system, alongside an N-isopropyl substituent, making it a valuable scaffold in medicinal chemistry and drug discovery. Its primary research application lies in solid-phase peptide synthesis (SPPS), where it can serve as a protected or activated building block for incorporating non-proteinogenic amino acid analogs into peptide chains . The structural features of this benzamide are engineered to influence the pharmacokinetic properties and binding affinity of novel bioactive molecules. The fluorine atom can be utilized to modulate electron distribution and metabolic stability, while the nitro group offers a versatile handle for further synthetic elaboration through reduction to an amine or other functional group transformations . Researchers employ this compound in the exploration of new therapeutic agents, particularly in the synthesis of peptide-lipid conjugates and other complex biomolecules as evidenced in patent literature . Handling should be conducted by qualified personnel in a chemical fume hood, utilizing appropriate personal protective equipment such as lab coats, chemical-resistant gloves, and safety goggles . This compound is provided For Research Use Only and is strictly not for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-fluoro-4-nitro-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3/c1-6(2)12-10(14)8-4-3-7(13(15)16)5-9(8)11/h3-6H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQMFEGCXQBIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-N-isopropyl-4-nitrobenzamide (CAS No. 927209-10-7) is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a benzamide structure with a fluorine atom at the 2-position and a nitro group at the 4-position, alongside an isopropyl substitution. The molecular formula is C9H10FN2O3C_9H_{10}FN_2O_3 with a molecular weight of approximately 198.15 g/mol.

PropertyValue
Molecular FormulaC₉H₁₀FN₂O₃
Molecular Weight198.15 g/mol
CAS Number927209-10-7
InChI KeyCWGRZEVFBBAKCD-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the nitro group may enhance its electrophilic character, allowing it to participate in nucleophilic attack mechanisms often seen in drug-receptor interactions.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, affecting downstream signaling pathways.

Anticancer Activity

Preliminary studies suggest that derivatives of nitrobenzamides can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation.

Case Studies and Research Findings

  • Study on Structural Analogues : A study investigating the biological activity of structurally similar compounds found that modifications at the nitrogen position significantly influenced their anticancer activity, suggesting that similar modifications to this compound could yield potent derivatives .
  • Pharmacological Evaluation : In a pharmacological evaluation involving various nitrobenzamide derivatives, compounds with a fluorine substitution demonstrated enhanced binding affinity to target proteins compared to their non-fluorinated counterparts .
  • Mechanistic Insights : Research has shown that the introduction of an isopropyl group can enhance lipophilicity and cellular uptake, potentially leading to increased bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-fluoro-N-isopropyl-4-nitrobenzamide with structurally analogous benzamide derivatives, focusing on substituent effects, spectroscopic properties, and functional behavior.

Structural and Functional Comparison

Compound Substituents Molecular Weight (g/mol) Key Features
This compound 2-F, 4-NO₂, N-isopropyl 254.25 (calculated) Bulky N-alkyl group enhances lipophilicity; nitro group increases reactivity.
2-Fluoro-4-nitrobenzamide 2-F, 4-NO₂, NH₂ 199.13 (calculated) Primary amide group improves water solubility; simpler structure.
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-OCH₃, 4-CH₃, N-(4-Cl-C₆H₄) 305.78 (reported) Electron-donating methoxy/methyl groups enhance fluorescence intensity.

Substituent Effects on Physicochemical Properties

  • Lipophilicity and Solubility : The N-isopropyl group in the target compound reduces water solubility compared to the primary amide in 2-fluoro-4-nitrobenzamide. This aligns with trends where alkylation of amides increases hydrophobicity.
  • Reactivity : The nitro group in both 2-fluoro derivatives facilitates electrophilic substitution or reduction reactions. However, steric hindrance from the isopropyl group in the target compound may slow reaction kinetics compared to the unsubstituted analog.

Spectroscopic and Fluorescence Behavior

  • Fluorescence Quenching : The nitro group in this compound likely suppresses fluorescence due to its strong electron-withdrawing nature, a contrast to N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, where electron-donating methoxy and methyl groups enhance fluorescence intensity.
  • UV-Vis Absorption: The nitro group in the target compound may shift absorption maxima to longer wavelengths compared to non-nitro analogs, as observed in related benzamide systems.

Research Implications and Limitations

Further studies are needed to validate its synthetic pathways, biological activity, and spectroscopic behavior. The absence of explicit solubility or stability data underscores the need for targeted experimental characterization.

Q & A

Q. What are the common synthetic routes for 2-Fluoro-N-isopropyl-4-nitrobenzamide?

The synthesis typically involves nucleophilic substitution or amidation reactions. For example, a nitrobenzamide derivative can be synthesized via condensation of 2-fluoro-4-nitrobenzoic acid with isopropylamine in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products such as hydrolysis of the nitro group. A related reaction pathway for analogous compounds involves the use of triethylamine as a base to facilitate amide bond formation .

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the molecular structure, particularly the fluorine and nitro group positions.
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1}, NO2_2 asymmetric stretch at ~1520 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • HPLC : Ensures purity (>95%) and monitors reaction progress .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS (for structure solution) is employed. Key parameters include resolving disorder in the isopropyl group or nitrobenzamide moiety, which is common in fluorinated aromatic systems. Data collection at low temperatures (e.g., 150 K) minimizes thermal motion artifacts. The final structure is validated using R-factor metrics (e.g., R1<0.05R_1 < 0.05) .

Q. What are the potential biological or pharmacological research applications of this compound?

Nitrobenzamide derivatives are studied for antimicrobial and anticancer properties. For example, structural analogs have shown inhibitory effects on bacterial enzymes or cancer cell proliferation. Researchers typically design assays (e.g., MIC testing, MTT assays) to evaluate bioactivity, focusing on structure-activity relationships (SAR) guided by the fluorine and nitro substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of nitroaromatic intermediates.
  • Catalysis : Lewis acids like ZnCl2_2 or BF3_3·Et2_2O can accelerate amidation.
  • Temperature Control : Maintaining 0–5°C during coupling minimizes decomposition.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane removes unreacted starting materials .

Q. How do researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks or IR shifts)?

  • Comparative Analysis : Cross-referencing with databases like NIST Chemistry WebBook or PubChem validates spectral assignments .
  • Computational Modeling : DFT (Density Functional Theory) calculations predict NMR chemical shifts or IR frequencies, identifying discrepancies caused by conformational flexibility or solvent effects .

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

  • Disordered Groups : The isopropyl or nitro groups may exhibit rotational disorder. Partial occupancy refinement in SHELXL resolves this .
  • Twinned Crystals : Data integration tools in programs like CrysAlisPro improve data quality.
  • Weak Diffraction : High-intensity synchrotron radiation enhances resolution for low-quality crystals .

Q. How are structure-activity relationship (SAR) studies designed to explore biological activity?

  • Analog Synthesis : Modifying the fluorine position (e.g., 3- vs. 4-nitro substitution) or isopropyl group (e.g., tert-butyl replacement) tests steric/electronic effects.
  • In Vitro Assays : Dose-response curves (IC50_{50} values) in cancer cell lines (e.g., MCF-7, HeLa) identify potency trends.
  • Molecular Docking : Predicts binding interactions with target proteins (e.g., kinases, bacterial enzymes) using software like AutoDock .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Fluoro-N-isopropyl-4-nitrobenzamide
Reactant of Route 2
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2-Fluoro-N-isopropyl-4-nitrobenzamide

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